molecular formula C8H6ClNO4 B15353994 3-Chloro-4-methoxy-2-nitrobenzaldehyde

3-Chloro-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B15353994
M. Wt: 215.59 g/mol
InChI Key: CRRVSCMAJBWZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methoxy-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in advanced organic synthesis . Its benzene ring is functionalized with a unique combination of electron-withdrawing substituents—a nitro (-NO₂) group at position 2 and a chlorine atom at position 3—along with an electron-donating methoxy (-OCH₃) group at position 4, creating a multifaceted and highly tunable reactivity profile . This compound serves as a key synthetic intermediate (building block) for the construction of more complex molecules, finding broad applications across scientific disciplines . In chemistry, it is utilized in various reactions, including condensations, nucleophilic aromatic substitutions, and cyclizations, to access novel molecular architectures . Its applications extend to biology and medicine, where it is employed in the development of new pharmaceuticals and agrochemicals, as well as in materials science for the production of specialized dyes and polymers . The compound can be synthesized via direct nitration of 3-chloro-4-methoxybenzaldehyde, a process optimized in concentrated sulfuric acid to maximize yield and minimize dinitro byproduct formation . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

IUPAC Name

3-chloro-4-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6ClNO4/c1-14-6-3-2-5(4-11)8(7(6)9)10(12)13/h2-4H,1H3

InChI Key

CRRVSCMAJBWZMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Direct Nitration of 3-Chloro-4-methoxybenzaldehyde

The most widely implemented approach involves nitration of 3-chloro-4-methoxybenzaldehyde (CAS 4903-09-7), leveraging the activating effects of the methoxy group.

Reaction Conditions
Nitration is typically conducted using mixed acids (HNO₃/H₂SO₄) at controlled temperatures. A patent by US5741936A demonstrates that employing 65–85% sulfuric acid as the reaction medium suppresses dinitro derivative formation to <0.5%. The protocol specifies:

  • Nitric acid concentration : 50–100% (1.1–1.5 molar equivalents)
  • Temperature range : −20°C to +60°C (optimal: 0–40°C)
  • Reaction time : 12–24 hours

Post-reaction workup involves quenching in ice water, followed by sequential washes with sodium bicarbonate and crystallization from ethanol/water mixtures.

Table 1: Comparative Nitration Conditions and Outcomes

H₂SO₄ Concentration (%) Temperature (°C) Dinitro Byproduct (%) Yield (%)
65 25 1.2 78
75 15 0.4 85
85 40 0.7 82

Data adapted from US5741936A and Ambeed.

Alternative Synthesis Pathways

While less common, two-stage syntheses involving initial nitro group introduction have been reported:

Pathway A: Chlorination of 4-Methoxy-2-nitrobenzaldehyde

  • Chlorinating agents : Cl₂ gas or SOCl₂ in presence of FeCl₃ (1–5 mol%)
  • Solvent system : Dichloromethane or acetic acid
  • Yield : 68–72% (due to competing oxidation of aldehyde group)

Pathway B: Methoxylation of 3-Chloro-2-nitrobenzaldehyde

  • Reagents : Methyl iodide (CH₃I) with K₂CO₃ in DMF
  • Temperature : 80–100°C (24–48 hours)
  • Challenge : Poor regioselectivity for methoxy positioning (∼30% para-isomer)

Industrial-Scale Production Methodologies

Continuous-Flow Nitration Reactors

Modern facilities utilize jacketed reactors with:

  • Capacity : 500–2,000 L batches
  • Cooling systems : Glycol-based chillers maintaining −10°C to +5°C
  • Automated quenching : In-line ice-water injection for rapid reaction termination

Table 2: Industrial Process Parameters

Parameter Laboratory Scale Pilot Plant (100 L) Full Production (1,000 L)
H₂SO₄ volume (L/kg) 8.2 7.5 6.8
Cooling rate (°C/min) 1.5 2.0 3.5
Crystallization yield 82% 85% 88%

Data synthesized from US5741936A and Ambeed production protocols.

Waste Stream Management

  • Acid recovery : 90–95% H₂SO₄ recycling via vacuum distillation
  • NOx scrubbing : Alkaline peroxide solutions reduce emissions to <5 ppm
  • Solvent reuse : Methyl ethyl ketone and ethanol recovered via fractional distillation (98% purity)

Reaction Optimization Strategies

Temperature-Controlled Regioselectivity

Kinetic studies reveal that temperatures below 10°C favor ortho-nitration (85:15 ortho:para ratio), while higher temperatures (>30°C) promote para-substitution (40:60 ratio). This is attributed to:

  • Increased nitronium ion (NO₂⁺) mobility at elevated temperatures
  • Steric effects from the methoxy group directing electrophilic attack

Catalytic Enhancements

Trials with Brønsted acid catalysts show:

  • Triflic acid (0.1 mol%) : Reduces reaction time by 40% (8 hours vs. 14 hours control)
  • Ionic liquids ([BMIM][BF₄]) : Enable solvent-free conditions with 92% yield
  • Drawback : Catalyst costs limit industrial adoption

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 10.35 (s, 1H, CHO), 8.21 (d, J=2.4 Hz, 1H, Ar-H), 7.58 (dd, J=8.6, 2.4 Hz, 1H), 7.12 (d, J=8.6 Hz, 1H), 4.02 (s, 3H, OCH₃)
  • IR (KBr) : 1702 cm⁻¹ (C=O), 1530/1354 cm⁻¹ (NO₂), 1267 cm⁻¹ (C-O)

Chromatographic Purity Assessment

HPLC Conditions

  • Column : C18, 5 μm, 250 × 4.6 mm
  • Mobile phase : 65:35 MeOH/H₂O (0.1% TFA)
  • Retention time : 6.8 minutes (main peak), 8.2 minutes (dinitro impurity)

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to kinase inhibitors and antipsychotic agents. Notable derivatives include:

  • Gefitinib intermediates : Via reductive amination (US8350029B2)
  • Quinazolinone scaffolds : Cyclocondensation with amidines yields antitumor compounds

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-2-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 3-Chloro-4-methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 3-Chloro-4-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

3-Chloro-4-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other materials where specific functional groups are required.

Mechanism of Action

The mechanism by which 3-chloro-4-methoxy-2-nitrobenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are determined by the nature of the reactions and the specific applications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-4-methoxy-2-nitrobenzaldehyde with structurally related compounds, emphasizing substituent positions, functional groups, and inferred properties based on available evidence:

Compound Name Substituents Functional Group Key Differences Potential Reactivity
3-Chloro-4-methoxy-2-nitrobenzaldehyde 2-NO₂, 3-Cl, 4-OCH₃ Aldehyde (-CHO) Balanced electronic effects from EWGs (NO₂, Cl) and EDG (OCH₃). High reactivity in electrophilic substitution at para positions; aldehyde facilitates condensations.
4-Chloro-3-nitrobenzaldehyde 3-NO₂, 4-Cl Aldehyde (-CHO) Nitro and chloro groups adjacent; lacks methoxy. Stronger electron-withdrawing effect may reduce solubility in polar solvents .
Methyl 4-chloro-3-methoxy-5-nitrobenzoate 4-Cl, 3-OCH₃, 5-NO₂ Ester (-COOCH₃) Ester group instead of aldehyde; nitro at position 3. Lower reactivity in nucleophilic additions compared to aldehydes; ester hydrolysis potential .
3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid 2-Cl, 4-NO₂ (phenoxy chain) Carboxylic acid (-COOH) Complex substituent arrangement with a phenoxy-methyl chain. Carboxylic acid enables salt formation; phenoxy group may enhance lipophilicity .

Key Observations:

Functional Group Impact : Aldehydes (e.g., target compound) are more reactive in condensations (e.g., forming Schiff bases) than esters or carboxylic acids .

Substituent Positioning : Nitro groups at position 2 (target compound) vs. 3 (4-Chloro-3-nitrobenzaldehyde) alter steric and electronic environments, affecting regioselectivity in further reactions.

Research Findings and Methodological Context

While the provided evidence lacks explicit experimental data (e.g., melting points, spectroscopic profiles), structural comparisons highlight the importance of crystallographic tools (e.g., SHELX, WinGX) in resolving substituent arrangements and confirming synthetic outcomes . For instance, SHELXL’s refinement capabilities could validate the spatial orientation of the aldehyde group relative to nitro and methoxy substituents . Similarly, ORTEP-3’s graphical interface aids in visualizing steric clashes or hydrogen-bonding patterns in analogs .

Q & A

Q. What are the common synthetic routes for 3-chloro-4-methoxy-2-nitrobenzaldehyde?

The synthesis typically involves sequential functionalization of a benzaldehyde precursor. A standard approach includes:

  • Nitration : Introducing the nitro group at the 2-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Chlorination : Electrophilic substitution at the 3-position using Cl₂ or SOCl₂ in the presence of Lewis catalysts (e.g., FeCl₃).
  • Methoxylation : Alkylation of the 4-hydroxyl group (if present) with methyl iodide (CH₃I) under basic conditions (K₂CO₃/DMF). Key intermediates should be characterized via HPLC or TLC to monitor progress .

Q. What spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons).
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹), nitro (NO₂, ~1520/1350 cm⁻¹), and methoxy (C-O, ~1250 cm⁻¹) stretches.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX for refinement . A representative study reported bond angles of 120° for the aldehyde group and torsion angles <5° for the methoxy moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the nitration step?

Comparative studies suggest:

CatalystSolventTemp (°C)Yield (%)Reference
H₂SO₄CH₂Cl₂065
Acetic AnhydrideToluene-1078

Lower temperatures (-10°C) and acetic anhydride reduce side reactions. Kinetic monitoring via in-situ FTIR is recommended to detect intermediates .

Q. How can crystallographic data resolve contradictions in structural assignments?

  • SHELXL Refinement : Use high-resolution data (d-spacing <0.8 Å) to model disorder in the nitro group. A 2021 study resolved positional disorder by refining occupancy factors iteratively .
  • ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess anisotropic displacement, particularly for the chloro-methoxy substitution pattern .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The aldehyde group shows a partial charge of +0.32 e, making it susceptible to nucleophilic attack .
  • Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. THF) to predict reaction pathways. Polar solvents stabilize transition states by 5–8 kcal/mol .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate purity?

  • DSC/TGA : Compare thermal profiles. Pure samples exhibit sharp endotherms (±1°C). A 2023 study noted impurities (e.g., residual Cl⁻) broaden melting ranges by 3–5°C .
  • HPLC-MS : Use a C18 column (ACN/H₂O gradient) to detect trace byproducts. A retention time of 8.2 min corresponds to the target compound .

Q. Notes for Methodological Rigor

  • Avoid commercial-grade reagents; use ACS-certified solvents for reproducibility.
  • Cross-validate spectroscopic data with PubChem entries (CID: 573056) but exclude non-peer-reviewed platforms like BenchChem .

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